![molecular formula C8H19NO5 B14389675 2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) CAS No. 89969-31-3](/img/structure/B14389675.png)
2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is a chemical compound with a complex structure that includes hydroxyl and amine functional groups. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) typically involves the reaction of 3,3’-diaminodipropylamine with 3,5-dichromosalicylaldehyde in ethanol. The mixture is stirred at room temperature for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting provides a foundation for scaling up the process for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted amines.
Wissenschaftliche Forschungsanwendungen
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential role in biological systems due to its structural similarity to certain biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which 2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules and pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,6’- (ethane-1,2-diylbis(azanediyl))dihexane-1,2,3,4,5-pentaol
- N,N’- (1,2-phenylene)bis(azanediyl)bis(thioxomethylene)dibenzoate
Uniqueness
2,2’-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol) is unique due to its specific combination of hydroxyl and amine groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
89969-31-3 |
|---|---|
Molekularformel |
C8H19NO5 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2-[1,3-dihydroxypropan-2-yl(2-hydroxyethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C8H19NO5/c10-2-1-9(7(3-11)4-12)8(5-13)6-14/h7-8,10-14H,1-6H2 |
InChI-Schlüssel |
GQMAFRHCZXBICN-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(C(CO)CO)C(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14389595.png)
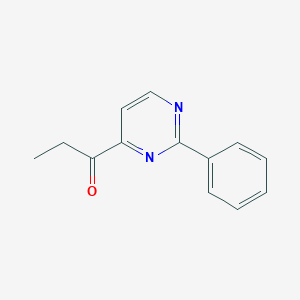
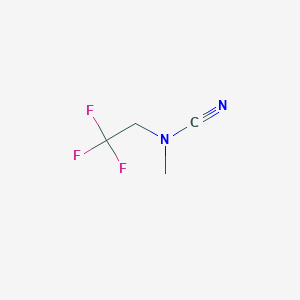

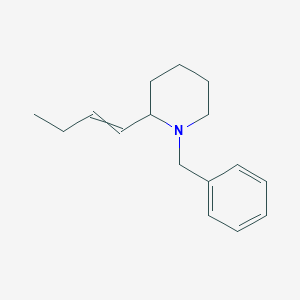
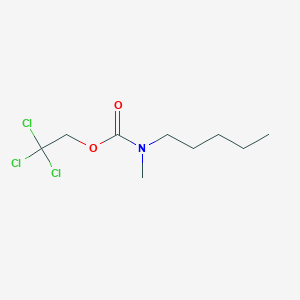
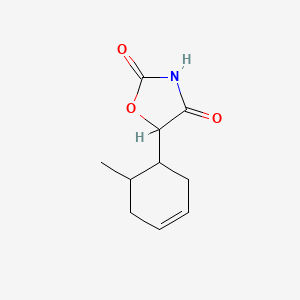
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)
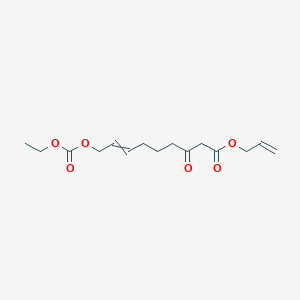
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
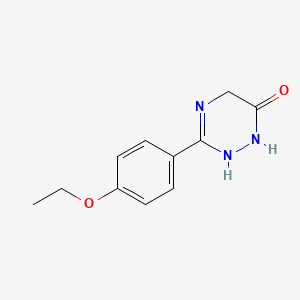


![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
